
2-メチル-1H-インドール-7-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-methyl-1H-indole-7-carbonitrile is a derivative of the indole structure, which is a prevalent scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. Indole derivatives are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities, as evidenced by the synthesis and evaluation of various substituted indoles in the provided papers .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions, as seen in the one-pot synthesis of tetrazolopyrimidine-6-carbonitrile compounds, which included a 3-cyanoacetyl indole as a starting material . Another approach is the AlCl3-mediated C-C bond formation, which was used to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives without the need for N-protection of the indoles . Additionally, the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile has been employed to prepare 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . The Nenitzescu synthesis is another notable method, which was used to create a key intermediate for selective androgen receptor modulators .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and is often confirmed using techniques such as single crystal X-ray diffraction. For instance, the structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile compound was established to confirm the product of the synthesis . Similarly, the crystal and molecular structure of carbene complexes of cycloplatinated 1H-indole derivatives were determined, showcasing the versatility of indole as a ligand in coordination chemistry .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, forming new bonds and structures. The cycloplatinated indole compounds, for example, react with neutral ligands such as CO and styrene, replacing DMSO in the complex . The Vinylnitrene Cyclization is another reaction that was developed to prepare 4-hydroxy-1H-indole-2-carbonitrile, demonstrating the adaptability of indole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their substituents. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV-vis absorption and fluorescence spectroscopy, revealing solvent effects on emission spectra . The crystal structure of 2-(6-chloro-1H-indol-3-yl)acetonitrile showed that the carbonitrile group is twisted away from the indole ring, affecting the molecule's overall conformation and intermolecular interactions .
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス剤として有望であることが示されています。例えば:
抗マラリア用途
2-メチル-1H-インドール-7-カルボニトリルについては特に研究されていませんが、インドール誘導体は抗マラリア剤として研究されてきました。
要約すると、インドール骨格は、創薬と治療上の革新のための多くの可能性を提供しています。 研究者は、さまざまな分野におけるその可能性を調査し続けており、2-メチル-1H-インドール-7-カルボニトリルは、さらに調査すべき興味深い化合物です . 🌿🔬
Safety and Hazards
The safety information for 2-methyl-1H-indole-7-carbonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
将来の方向性
While the future directions for 2-methyl-1H-indole-7-carbonitrile are not explicitly mentioned in the retrieved data, indole derivatives have been the focus of considerable research activity due to their biological and pharmaceutical activities . This suggests that there may be potential for further exploration and development of compounds like 2-methyl-1H-indole-7-carbonitrile in the future.
作用機序
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer, microbial infections, and different types of disorders in the human body .
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The interaction of indole derivatives with their targets can lead to a variety of effects. For example, some derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives’ action can be diverse, depending on the specific derivative and its targets. Some derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
2-methyl-1H-indole-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The interactions of 2-methyl-1H-indole-7-carbonitrile with these biomolecules can lead to significant changes in their biochemical properties, making it a valuable compound for biochemical studies.
Cellular Effects
The effects of 2-methyl-1H-indole-7-carbonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-methyl-1H-indole-7-carbonitrile, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, they can affect the expression of genes involved in cell cycle regulation and metabolic pathways, further highlighting their importance in cellular biology.
Molecular Mechanism
At the molecular level, 2-methyl-1H-indole-7-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, making them potential antiviral agents . The binding interactions of 2-methyl-1H-indole-7-carbonitrile with these biomolecules can result in changes in gene expression, further influencing cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1H-indole-7-carbonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to 2-methyl-1H-indole-7-carbonitrile in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-methyl-1H-indole-7-carbonitrile can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antiviral activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage effects of 2-methyl-1H-indole-7-carbonitrile is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
2-methyl-1H-indole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can have significant implications for cellular function and overall metabolism . The metabolic pathways of 2-methyl-1H-indole-7-carbonitrile can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-methyl-1H-indole-7-carbonitrile within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation . Understanding the transport and distribution of 2-methyl-1H-indole-7-carbonitrile can help elucidate its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-methyl-1H-indole-7-carbonitrile can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-methyl-1H-indole-7-carbonitrile can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-methyl-1H-indole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJCAKSOPUONOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)
![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)
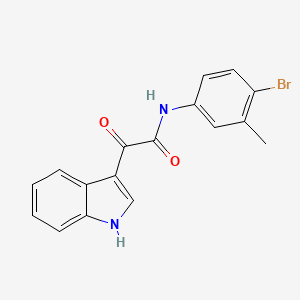
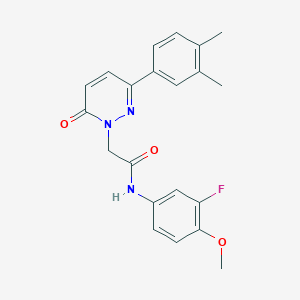

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)
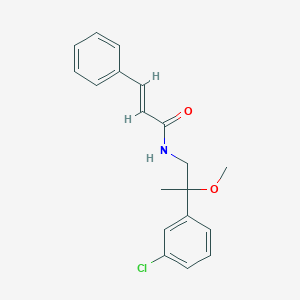
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)
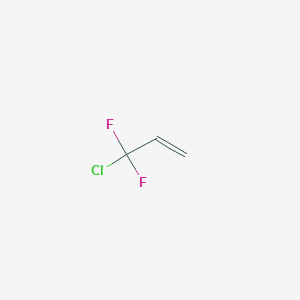
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)
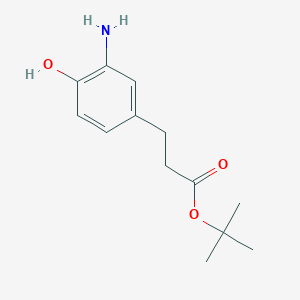
![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)